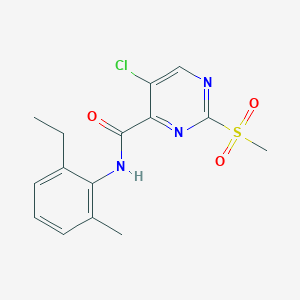
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are important for immune system function. CP-690,550 has been studied extensively for its potential as a therapeutic agent for various autoimmune diseases.
Mécanisme D'action
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide works by inhibiting JAK3, which is involved in the signaling pathways of cytokines that play a critical role in immune system function. By inhibiting JAK3, 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide reduces the activity of these cytokines and thereby reduces inflammation.
Biochemical and Physiological Effects
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It reduces the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in immune system function. It also reduces the activation and proliferation of T cells, which play a critical role in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide is that it has been extensively studied and has been shown to be effective in reducing inflammation in animal models of various autoimmune diseases. One limitation is that it is not specific to JAK3 and can also inhibit other JAKs, which may lead to unwanted side effects.
Orientations Futures
There are several potential future directions for research on 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide. One area of interest is in developing more specific JAK3 inhibitors that do not inhibit other JAKs. Another area of interest is in exploring the potential of 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide as a therapeutic agent for other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to better understand the long-term effects of 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide and to develop strategies to minimize any potential side effects.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-ethyl-6-methylphenylamine with chloroacetyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then reacted with 5-chloropyrimidine-2,4-diamine to form 5-chloro-N-(2-ethyl-6-methylphenyl)-2-acetamidopyrimidine. Finally, this compound is treated with methanesulfonyl chloride to form 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide.
Applications De Recherche Scientifique
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide has been studied extensively for its potential as a therapeutic agent for various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of these diseases.
Propriétés
IUPAC Name |
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-4-10-7-5-6-9(2)12(10)18-14(20)13-11(16)8-17-15(19-13)23(3,21)22/h5-8H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAWAKPCMFFGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2566998.png)
![2-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide](/img/structure/B2567000.png)
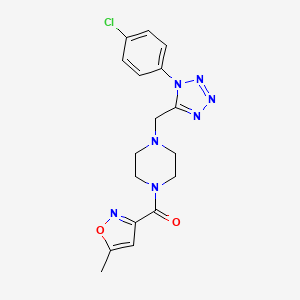
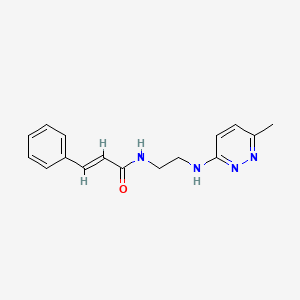
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2567003.png)
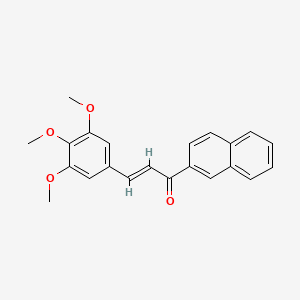
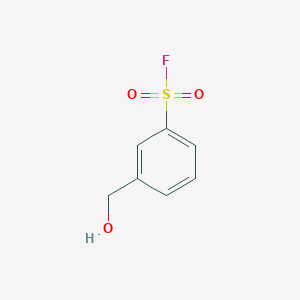
![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2567008.png)

![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)
![(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2567012.png)
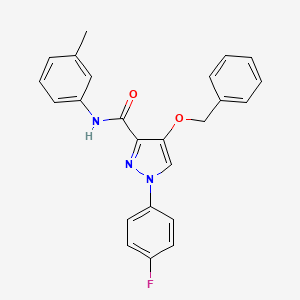
![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2567015.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)